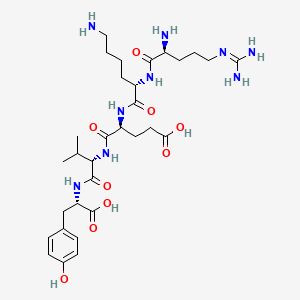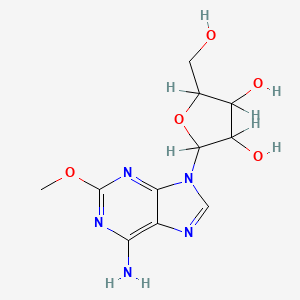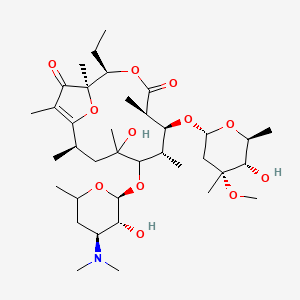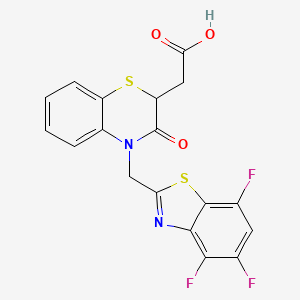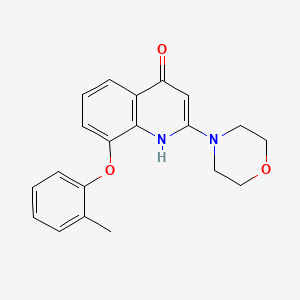
8-(2-甲基苯氧基)-2-(4-吗啉基)-1H-喹啉-4-酮
描述
TGX-115 is a cell-permeable, potent, and selective inhibitor of PI 3-K isoforms p110ß/p110d.
科学研究应用
Cardiovascular Research
Scientific Field
Biomedical Sciences - Cardiovascular Research Application Summary: TGX-115 is utilized in cardiovascular research due to its role as a PI3-K inhibitor, specifically targeting the p110β and p110δ isomers . It has been studied for its effects on platelet adhesion processes, which are crucial in the development of cardiovascular diseases. Methods of Application: In experimental setups, TGX-115 is applied to cultured cardiovascular cells or in vivo models at concentrations determined by its IC50 values (0.13 μM for p110β and 0.63 μM for p110δ). The compound is used to observe the inhibition of PI3-K and its downstream effects on platelet aggregation and adhesion. Results Summary: The use of TGX-115 has shown a reduction in platelet adhesion, which could be beneficial in preventing conditions such as coronary artery occlusion, stroke, and other related cardiovascular diseases .
Oncology
Scientific Field
Medical Sciences - Oncology Application Summary: The PI3-K pathway, inhibited by TGX-115, is known to be involved in cancer cell proliferation and survival. Therefore, TGX-115 serves as a potential therapeutic agent in oncology. Methods of Application: TGX-115 is administered to cancer cell lines or animal models harboring tumors. Dosage and administration routes are tailored based on preclinical studies to maximize efficacy while minimizing toxicity. Results Summary: Studies have indicated that TGX-115 can inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents, contributing to a multi-faceted approach to cancer treatment .
Neurology
Scientific Field
Neurosciences Application Summary: TGX-115’s inhibition of the PI3-K pathway has implications in neurology, particularly in neuroprotection and the treatment of neurodegenerative diseases. Methods of Application: In neurological studies, TGX-115 is applied to neuronal cultures or animal models with induced neurodegeneration. The compound’s ability to cross the blood-brain barrier is a significant factor in its application. Results Summary: Preliminary results suggest that TGX-115 may protect neurons from apoptosis and could potentially slow the progression of diseases like Alzheimer’s and Parkinson’s .
Immunology
Scientific Field
Immunological Research Application Summary: TGX-115 is investigated for its immunomodulatory effects, particularly in inflammatory responses where the PI3-K pathway is a key regulator. Methods of Application: The compound is used in vitro on immune cell cultures or in vivo to assess its impact on immune responses, inflammation, and autoimmune diseases. Results Summary: Research has shown that TGX-115 can modulate immune cell function, reducing inflammatory cytokine production and potentially aiding in the treatment of autoimmune disorders .
Metabolic Disorders
Scientific Field
Endocrinology and Metabolism Application Summary: The PI3-K pathway is integral to metabolic processes, and TGX-115’s role as an inhibitor has potential applications in treating metabolic disorders. Methods of Application: TGX-115 is administered to models of metabolic syndrome, diabetes, and obesity to evaluate its effects on glucose homeostasis and lipid metabolism. Results Summary: Findings indicate that TGX-115 may improve insulin sensitivity and reduce the risk factors associated with metabolic syndrome .
Drug Development
Scientific Field
Pharmacology and Toxicology Application Summary: TGX-115’s inhibitory action on specific PI3-K isomers makes it a valuable tool in drug development, aiding in the design of targeted therapies. Methods of Application: The compound is used in high-throughput screening assays to identify new drug candidates with similar or improved efficacy and safety profiles. Results Summary: The use of TGX-115 has led to the discovery of novel compounds that selectively target the PI3-K pathway, offering new avenues for therapeutic intervention .
These applications demonstrate the versatility of TGX-115 in scientific research, with potential benefits spanning multiple fields of medicine and biology. The compound’s ability to inhibit the PI3-K pathway provides a valuable mechanism for exploring and treating various diseases and conditions. Each application mentioned above is backed by rigorous experimental procedures and has yielded promising results that could lead to advancements in healthcare and treatment options.
Vascular Biology
Scientific Field
Biomedical Sciences - Vascular Biology Application Summary: TGX-115 is studied for its effects on endothelial cell function and angiogenesis, which are critical in tissue repair and regeneration. Methods of Application: The compound is applied to endothelial cell cultures or animal models with induced ischemia. Angiogenesis is quantified using assays like tube formation and wound healing. Results Summary: TGX-115 has shown potential in promoting angiogenesis, which could be beneficial for therapeutic revascularization in ischemic diseases .
Respiratory Diseases
Scientific Field
Pulmonary Medicine Application Summary: The PI3-K pathway is implicated in the pathogenesis of respiratory diseases. TGX-115 is explored for its therapeutic potential in conditions like asthma and chronic obstructive pulmonary disease (COPD). Methods of Application: It is administered to animal models with induced pulmonary disease, and lung function is assessed through various respiratory metrics. Results Summary: Preliminary studies suggest TGX-115 may alleviate symptoms and improve lung function in respiratory disease models .
Rheumatology
Scientific Field
Clinical Medicine - Rheumatology Application Summary: TGX-115 is investigated for its role in modulating inflammatory pathways in rheumatic diseases, such as rheumatoid arthritis. Methods of Application: The compound is used in in vitro systems with immune cells from patients or in vivo models of arthritis to assess its anti-inflammatory effects. Results Summary: Results indicate TGX-115 could reduce joint inflammation and damage in rheumatic disease models .
Dermatology
Scientific Field
Dermatological Research Application Summary: TGX-115’s impact on skin cells and its potential to modulate PI3-K signaling in skin diseases is a subject of study. Methods of Application: Applied topically or systemically in models of skin diseases, TGX-115’s effects on cell proliferation and inflammation are monitored. Results Summary: Studies show TGX-115 may have therapeutic effects in conditions like psoriasis and atopic dermatitis .
Gastroenterology
Scientific Field
Digestive System Research Application Summary: The compound’s effect on gastrointestinal tract diseases, particularly those with an inflammatory component, is being researched. Methods of Application: TGX-115 is administered to models of inflammatory bowel disease, and gastrointestinal health is evaluated through endoscopic and histological analyses. Results Summary: It has been found to potentially reduce inflammation and promote healing in the gastrointestinal tract .
Infectious Diseases
Scientific Field
Infectious Disease Pharmacology Application Summary: Investigating the role of TGX-115 in modulating immune responses against infectious agents. Methods of Application: The compound is tested in vitro against pathogens or in vivo in infected models to assess its impact on the immune response and pathogen clearance. Results Summary: TGX-115 may enhance the immune response to infections, aiding in the clearance of pathogens .
属性
IUPAC Name |
8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYYZGLCNUZWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432609 | |
| Record name | BiomolKI2_000001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one | |
CAS RN |
351071-62-0 | |
| Record name | BiomolKI2_000001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



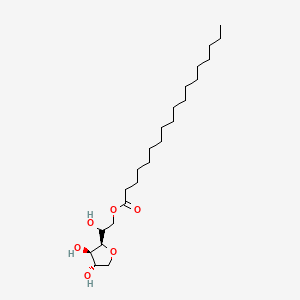
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)
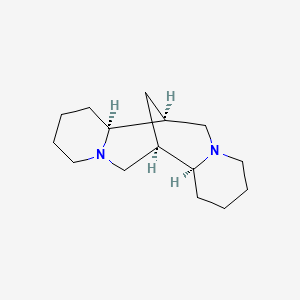
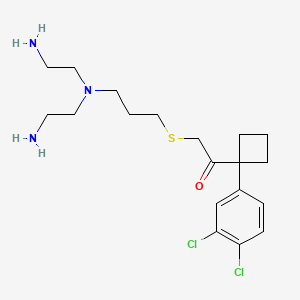
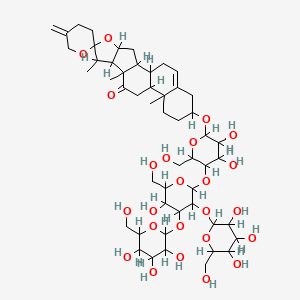
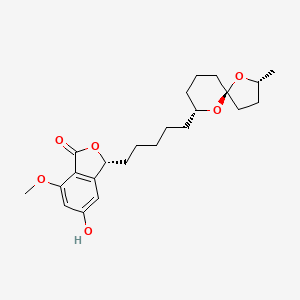
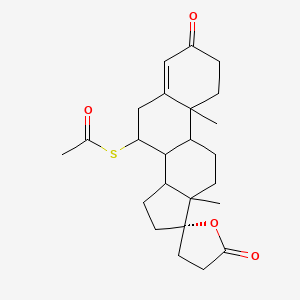
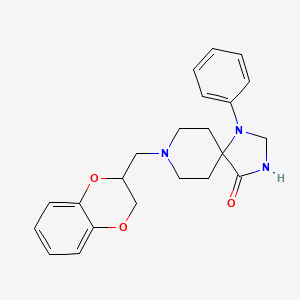
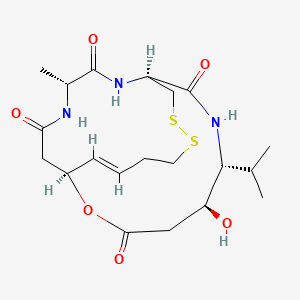
![4-[[2-[(2-Cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B1682173.png)
